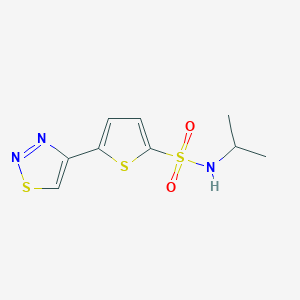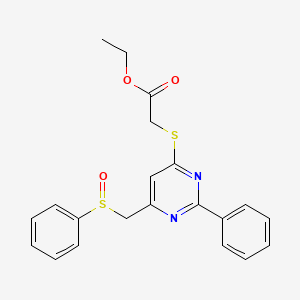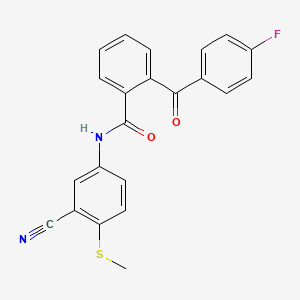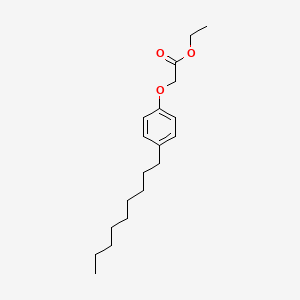
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Vue d'ensemble
Description
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its antiangiogenic properties and potential use in cancer therapy.
Mécanisme D'action
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its antiangiogenic effects by inhibiting the activity of endothelial cell growth factor receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways involved in angiogenesis. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and play a critical role in angiogenesis.
Biochemical and Physiological Effects:
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis (programmed cell death), and suppression of tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide also affects the expression of several genes involved in angiogenesis and tumor growth, including VEGF, MMP-2, and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several advantages for lab experiments, including its potent antiangiogenic effects and ability to inhibit tumor growth and metastasis. However, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have toxic effects on normal cells and tissues, which can limit its use in clinical settings.
Orientations Futures
Several future directions for N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide research have been proposed, including the development of more efficient synthesis methods and the identification of novel analogs with improved pharmacological properties. Additionally, the combination of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide with other anti-cancer agents has been proposed as a potential strategy to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the mechanisms of action of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide and its effects on normal cells and tissues, which will be critical for its clinical development.
Applications De Recherche Scientifique
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its antiangiogenic properties, which make it a promising candidate for cancer therapy. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors and disrupting the signaling pathways involved in angiogenesis. In preclinical studies, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has shown promising results in inhibiting tumor growth and metastasis in various types of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
N-propan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S3/c1-6(2)11-17(13,14)9-4-3-8(16-9)7-5-15-12-10-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSFVXSONIJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)
![4-methoxy-N-{[1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}benzenesulfonamide](/img/structure/B3124723.png)
![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)



![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)